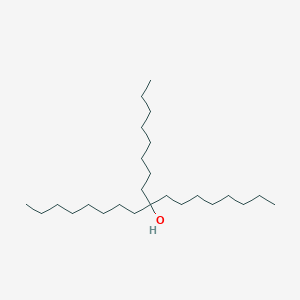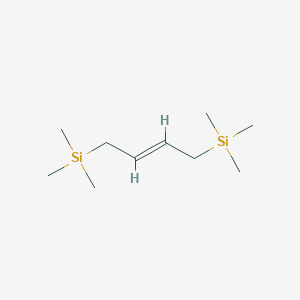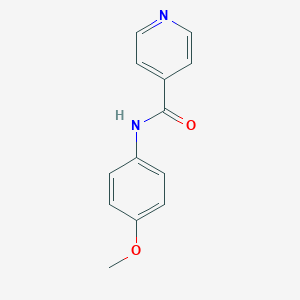
N-(4-methoxyphenyl)isonicotinamide
Descripción general
Descripción
N-(4-methoxyphenyl)isonicotinamide, also known as 4-MeONI, is a chemical compound that belongs to the class of isonicotinamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)isonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that it may interact with certain receptors in the body to produce its effects.
Efectos Bioquímicos Y Fisiológicos
N-(4-methoxyphenyl)isonicotinamide has been found to produce a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antiviral activity against certain viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxyphenyl)isonicotinamide in lab experiments is its versatility. It can be easily synthesized and has a range of potential applications in various fields of research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)isonicotinamide. One potential area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Conclusion:
In conclusion, N-(4-methoxyphenyl)isonicotinamide is a chemical compound that has a range of potential applications in the field of medicinal chemistry. Its unique properties make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
14621-02-4 |
|---|---|
Nombre del producto |
N-(4-methoxyphenyl)isonicotinamide |
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
Clave InChI |
LVERVLNIJMUPKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

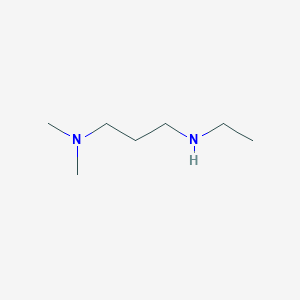
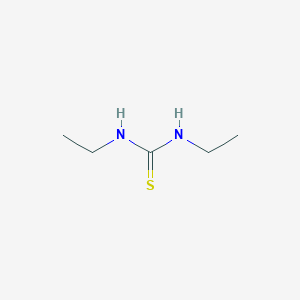
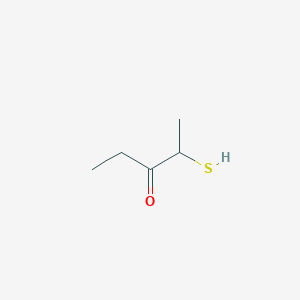
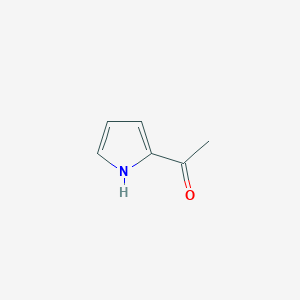
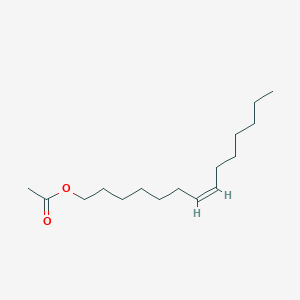
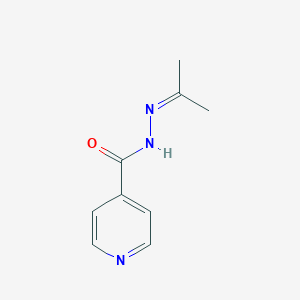
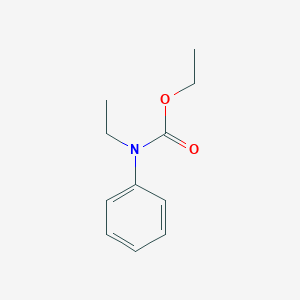
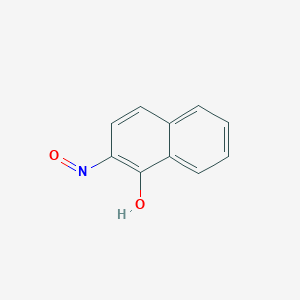
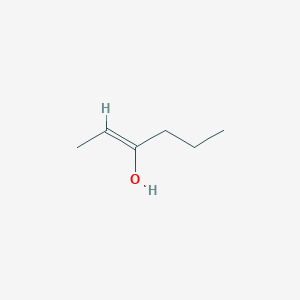
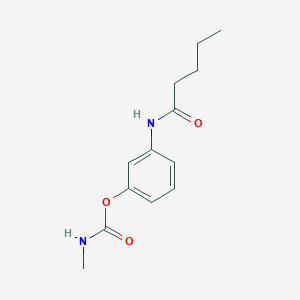
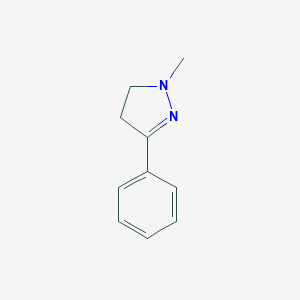
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
